Acetyl chloride, (benzoylamino)-

Übersicht

Beschreibung

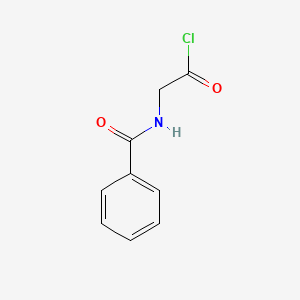

Acetyl chloride, (benzoylamino)- is an organic compound with the molecular formula C₉H₈ClNO₂ . It belongs to the class of acyl chlorides , which are derivatives of carboxylic acids. Acyl chlorides are characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom. Acetyl chloride specifically derives from acetic acid (CH₃COOH) by replacing the hydroxyl group (OH) with a chlorine atom (Cl) .

Synthesis Analysis

The resulting acetyl chloride is a colorless, corrosive, and volatile liquid. It is commonly abbreviated as AcCl .

Molecular Structure Analysis

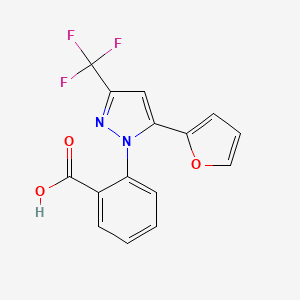

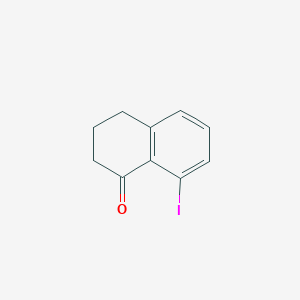

The molecular structure of acetyl chloride consists of an acetyl group (CH₃CO-) attached to a chlorine atom (Cl). The acetyl group contains a carbonyl (C=O) and a methyl (CH₃) group. The overall structure is linear . Here’s a visual representation of the molecule:

Chemical Reactions Analysis

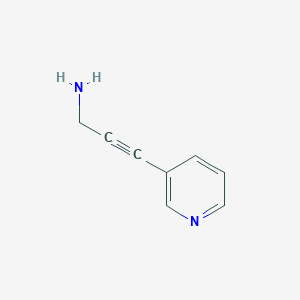

- Schotten–Baumann Reaction : This method allows the synthesis of amides from amines and acid chlorides. For instance, benzylamine reacts with acetyl chloride under Schotten-Baumann conditions to form N-benzylacetamide . The reaction proceeds as follows:

- Fischer Peptide Synthesis : In this process, an α-chloro acid chloride is condensed with the ester of an amino acid. The ester undergoes hydrolysis, and the acid is converted to the acid chloride. This enables the extension of the peptide chain by another unit, ultimately completing the peptide synthesis .

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals: Antioxidant and Antibacterial Agents

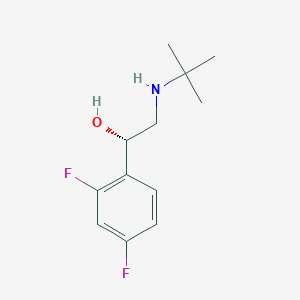

2-Benzamidoacetyl chloride derivatives have been synthesized and characterized for their potential as antioxidants and antibacterial agents. These compounds have shown promising results in in vitro studies for total antioxidant capacity, free radical scavenging, and metal chelating activities. Some derivatives exhibit more effective antioxidant properties compared to standard compounds. Additionally, they have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, which could be pivotal in developing new antibacterial drugs .

Chemical Synthesis: Intermediate for Benzamide Compounds

In the realm of organic synthesis, 2-benzamidoacetyl chloride serves as a key intermediate for the creation of novel benzamide compounds. These compounds are significant due to their widespread use in medical, industrial, and biological applications. The versatility of benzamides makes them valuable in the synthesis of various amide derivatives, which are integral to numerous potential drug industries .

Biological Studies: Metal Chelate Activity

One of the intriguing applications of benzamide derivatives is their effective metal chelate activity. This property is particularly useful in biological studies where metal ions play a crucial role. The ability to form stable chelates with metals can lead to the development of new diagnostic agents, therapeutic drugs, and research tools for understanding metal-related biological processes .

Drug Discovery: Anti-inflammatory and Analgesic Properties

Benzamide derivatives, including those synthesized from 2-benzamidoacetyl chloride, have been explored for their anti-inflammatory and analgesic properties. These compounds are being studied for their potential use in treating conditions that involve inflammation and pain, thereby contributing to the discovery of new medications .

Industrial Applications: Plastic and Rubber Industry

The amide derivatives synthesized from 2-benzamidoacetyl chloride find applications in the plastic and rubber industry. They can be used as additives to improve the properties of materials, such as enhancing flexibility, durability, and resistance to chemicals and temperature variations .

Agriculture: Growth Inhibitory Activity

In agriculture, the growth inhibitory activity of benzamide derivatives against different bacteria can be harnessed to develop new bactericides or growth regulators. This application is crucial for protecting crops from bacterial diseases and improving overall agricultural productivity .

Environmental Science: Detoxification Agents

The metal chelating activity of benzamide derivatives also positions them as potential detoxification agents in environmental science. They could be used to remove heavy metals and other toxic substances from water and soil, aiding in environmental remediation efforts .

Material Science: Electrophosphorescent Emitters

Lastly, in the field of material science, benzamide derivatives are being investigated as electrophosphorescent emitters for organic light-emitting diodes (OLEDs). Their ability to emit light upon electrical excitation could lead to advancements in display technologies and energy-efficient lighting solutions .

Eigenschaften

IUPAC Name |

2-benzamidoacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-8(12)6-11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKOJLKNJUNBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463336 | |

| Record name | Acetyl chloride, (benzoylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyl chloride, (benzoylamino)- | |

CAS RN |

53587-10-3 | |

| Record name | Acetyl chloride, (benzoylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

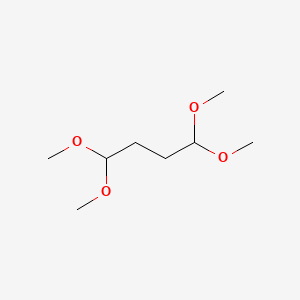

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.